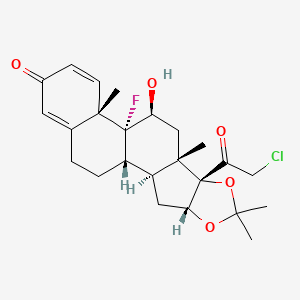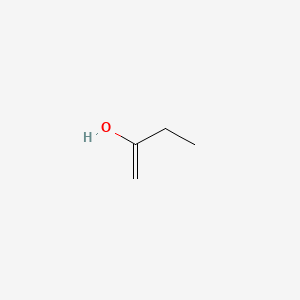
1-Buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Buten-2-ol is an organic compound with the molecular formula C₄H₈O It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) within its structure
Métodos De Preparación
1-Buten-2-ol can be synthesized through several methods:
-
Synthetic Routes
- One common method involves the hydroboration-oxidation of 1-butyne. This reaction proceeds via the addition of borane (BH₃) to the triple bond of 1-butyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
- Another method includes the reduction of 1-buten-2-one (methyl vinyl ketone) using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Industrial Production
- Industrially, this compound can be produced through the catalytic hydrogenation of 1-buten-2-one. This process typically employs a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions.
Análisis De Reacciones Químicas
1-Buten-2-ol undergoes various chemical reactions, including:
-
Oxidation
- When oxidized, this compound can form 1-buten-2-one. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- Reduction of this compound can yield butane-2-ol. This reaction can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
-
Substitution
- This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride (HCl) can produce 1-chloro-2-butene.
-
Addition
- The double bond in this compound allows for addition reactions. For instance, the addition of bromine (Br₂) across the double bond results in the formation of 2,3-dibromo-1-butanol.
Aplicaciones Científicas De Investigación
1-Buten-2-ol has several applications in scientific research:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Biology
- In biological research, this compound can be used as a model compound to study the metabolism of unsaturated alcohols in living organisms.
-
Medicine
- Although not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties.
-
Industry
- In the industrial sector, this compound is used in the production of polymers and as a solvent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-buten-2-ol involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The hydroxyl group in this compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
- The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
-
Pathways
- In biological systems, this compound can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes and acids.
Comparación Con Compuestos Similares
1-Buten-2-ol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Buten-1-ol: Another unsaturated alcohol with the double bond located at a different position. It has similar reactivity but different physical properties.
But-2-en-1-ol:
1-Butanol: A saturated alcohol with no double bonds, exhibiting different chemical reactivity and physical properties.
-
Uniqueness
- The position of the hydroxyl group and the double bond in this compound gives it unique reactivity patterns compared to its isomers and other unsaturated alcohols.
Propiedades
Número CAS |
61923-55-5 |
|---|---|
Fórmula molecular |
C4H8O |
Peso molecular |
72.11 g/mol |
Nombre IUPAC |
but-1-en-2-ol |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3 |
Clave InChI |
IKZZIQXKLWDPCD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


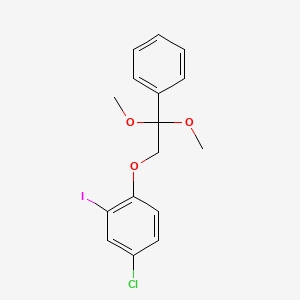
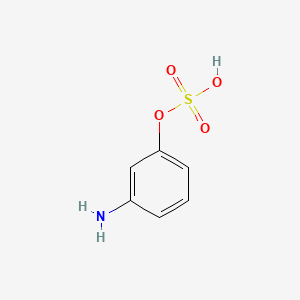
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
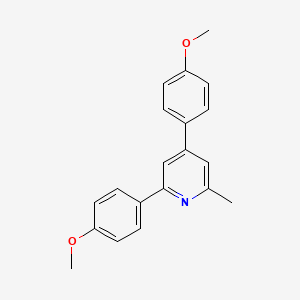
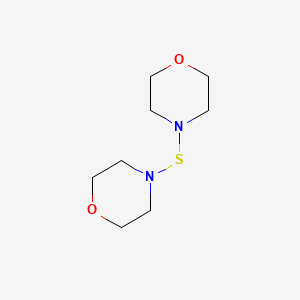
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
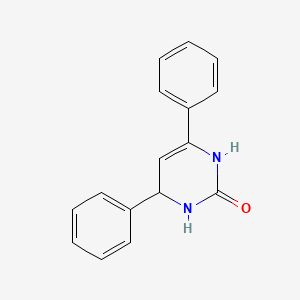
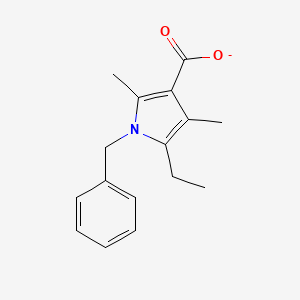
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
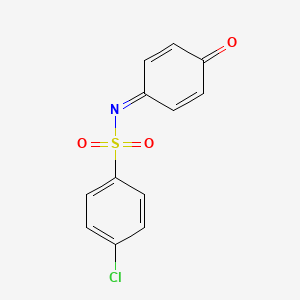
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
